

# SID 26681509: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	SID 26681509	
Cat. No.:	B10754729	Get Quote

**SID 26681509** is a potent, reversible, and selective small molecule inhibitor of human cathepsin L. This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and relevant experimental data for researchers, scientists, and drug development professionals.

### **Core Molecular and Physicochemical Properties**

**SID 26681509**, a thiocarbazate, has a molecular weight of 539.65 g/mol and a chemical formula of  $C_{27}H_{33}N_5O_5S$ .[1][2][3] Its chemical name is (S)-S-(2-((2-ethylphenyl)amino)-2-oxoethyl) 2-(2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoyl)hydrazinecarbothioate. [2]



Property	Value	Source
Molecular Weight	539.65	[1][2][3]
Formula	C27H33N5O5S	[1][2]
CAS Number	958772-66-2	[1][2]
Purity	≥97%	[1]
Appearance	White solid	[2]
Solubility	Soluble to 50 mM in DMSO and 10 mM in ethanol.	[1]
Storage	Store at -20°C	[1][2]

## **Mechanism of Action and Biological Activity**

**SID 26681509** functions as a slow-binding, competitive inhibitor of human cathepsin L.[3][4][5] [6] Cathepsin L is a lysosomal cysteine protease involved in various physiological and pathological processes, including protein degradation, antigen presentation, and tumor metastasis.[4][7]

The inhibitory activity of **SID 26681509** against human cathepsin L is time-dependent, showing increased potency with longer pre-incubation times. Without pre-incubation, the IC<sub>50</sub> is 56 nM. [1][3][4][5][6] However, after a 4-hour pre-incubation period, the IC<sub>50</sub> drops to 1.0 nM.[3][4][5][6] This slow-binding nature is characterized by a rapid initial binding followed by a slower conformational change, leading to a more stable enzyme-inhibitor complex.

The inhibitor has also demonstrated activity against the parasites Plasmodium falciparum (the causative agent of malaria) and Leishmania major, with IC50 values of 15.4  $\mu$ M and 12.5  $\mu$ M, respectively.[3][4][5][6]

#### **Quantitative Performance Data**

The following tables summarize the key inhibitory and kinetic parameters of **SID 26681509**.

### Table 1: Inhibitory Potency (IC50)



Target	Condition	IC50	Source
Human Cathepsin L	No pre-incubation	56 nM	[1][3][4][5][6]
Human Cathepsin L	1-hour pre-incubation	7.5 ± 1.0 nM	[4]
Human Cathepsin L	2-hour pre-incubation	4.2 ± 0.6 nM	[4]
Human Cathepsin L	4-hour pre-incubation	1.0 ± 0.5 nM	[3][4][5][6]
Papain	1-hour pre-incubation	618 nM	[3][4][5]
Cathepsin B	1-hour pre-incubation	> 8.442 μM	[3][4][5]
Cathepsin K	1-hour pre-incubation	> 8.442 μM	[3][4][5]
Cathepsin S	1-hour pre-incubation	> 8.442 μM	[3][4][5]
Cathepsin V	1-hour pre-incubation	0.5 μΜ	[3][5]
Plasmodium falciparum	In vitro propagation	15.4 ± 0.6 μM	[3][4][5]
Leishmania major	Promastigotes	12.5 ± 0.6 μM	[3][4][5][7]

**Table 2: Kinetic Parameters for Cathepsin L Inhibition** 

Parameter	Value	Source
k_on (Association rate constant)	24,000 M <sup>-1</sup> s <sup>-1</sup>	[3][4][5][6]
k_off (Dissociation rate constant)	$2.2 \times 10^{-5} \text{ s}^{-1}$	[3][4][5][6]
K_i (Inhibition constant)	0.89 nM	[3][4][5][6]

### **Selectivity Profile**

**SID 26681509** exhibits significant selectivity for cathepsin L over other related proteases. It shows 7- to 151-fold greater selectivity for cathepsin L compared to papain and cathepsins B, K, V, and S.[4][6] Notably, it displays no inhibitory activity against the serine protease cathepsin G.[1][3][4][5][6]



## Experimental Protocols Determination of IC<sub>50</sub> Values

The inhibitory activity of **SID 26681509** against various cathepsins was determined using a fluorogenic substrate assay.[8]

- Enzyme and Inhibitor Preparation: Recombinant human cathepsins and **SID 26681509** were diluted to desired concentrations in an appropriate assay buffer.
- Pre-incubation: For time-dependent inhibition studies, the enzyme and inhibitor were pre-incubated for specified durations (e.g., 0, 1, 2, or 4 hours) at 37°C in a microplate.[8]
- Reaction Initiation: The enzymatic reaction was initiated by the addition of a fluorogenic substrate (e.g., Z-Phe-Arg-AMC for cathepsin L).
- Data Acquisition: The increase in fluorescence resulting from substrate cleavage was monitored over time using a fluorescence plate reader.
- Data Analysis: IC<sub>50</sub> values were calculated by fitting the dose-response curves to a suitable nonlinear regression model.

#### **Kinetic Analysis of Slow-Binding Inhibition**

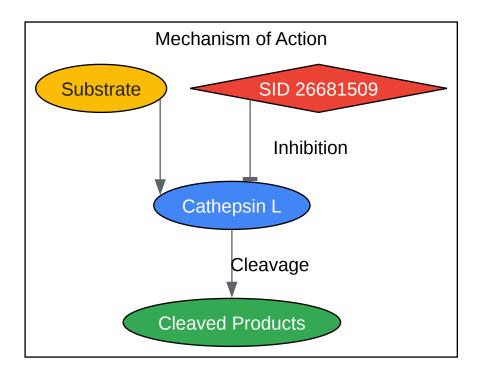
The kinetic parameters (k\_on, k\_off, and K\_i) were determined through transient kinetic analysis.[4][8]

- Experimental Setup: Reaction progress curves were monitored continuously by measuring the fluorescence signal upon the addition of the substrate to a mixture of the enzyme and varying concentrations of SID 26681509.
- Data Fitting: The progress curves were fitted to a model for single-step slow-binding inhibition to derive the kinetic constants.

# Signaling Pathway and Experimental Workflow Visualization



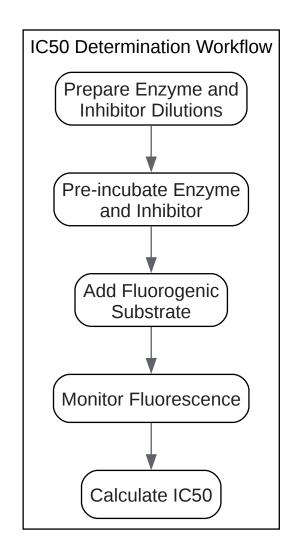
The following diagrams illustrate the mechanism of action of **SID 26681509** and a typical experimental workflow for its characterization.



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Mechanism of SID 26681509 Inhibition





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#### Workflow for IC50 Determination

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